molecular formula C6H5NO2 B6253294 5-ethynyl-3-methoxy-1,2-oxazole CAS No. 2137719-13-0

5-ethynyl-3-methoxy-1,2-oxazole

Cat. No. B6253294
CAS RN: 2137719-13-0
M. Wt: 123.1
InChI Key:
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Description

5-Ethynyl-3-methoxy-1,2-oxazole (EMO) is a cyclic organic compound belonging to the oxazole class of heterocyclic compounds. It is a five-membered ring consisting of three carbon atoms, one oxygen atom, and one nitrogen atom. EMO is a colorless solid with a melting point of 97-98°C. It is soluble in organic solvents such as ethanol and acetone, but insoluble in water.

Scientific Research Applications

5-ethynyl-3-methoxy-1,2-oxazole has been studied extensively in the field of organic chemistry and has been found to have a wide range of applications in scientific research. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of various heterocycles, and as a ligand in coordination chemistry. It has also been used as a fluorescent probe in biological imaging, as well as in the synthesis of pharmaceuticals and other organic compounds.

Mechanism of Action

The mechanism of action of 5-ethynyl-3-methoxy-1,2-oxazole is not fully understood. However, it is believed that its reactivity is due to the presence of its nitrogen atom, which can act as a nucleophile in organic reactions. The nitrogen atom is also believed to be responsible for the fluorescent properties of 5-ethynyl-3-methoxy-1,2-oxazole, which make it useful as a fluorescent probe in biological imaging.
Biochemical and Physiological Effects
5-ethynyl-3-methoxy-1,2-oxazole has been found to have a wide range of biochemical and physiological effects. It has been shown to be an inhibitor of the enzyme phospholipase A2, which is involved in the breakdown of phospholipids in the body. In addition, 5-ethynyl-3-methoxy-1,2-oxazole has been found to be a potent antioxidant and to possess anti-inflammatory activity.

Advantages and Limitations for Lab Experiments

5-ethynyl-3-methoxy-1,2-oxazole has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable under a variety of conditions. In addition, its fluorescent properties make it useful for imaging and tracking cellular processes. However, it is important to note that 5-ethynyl-3-methoxy-1,2-oxazole is toxic and should be handled with care.

Future Directions

There are a number of potential future directions for research involving 5-ethynyl-3-methoxy-1,2-oxazole. These include further studies of its biochemical and physiological effects, as well as its potential applications in drug discovery and development. In addition, 5-ethynyl-3-methoxy-1,2-oxazole could be used to develop new fluorescent probes for biological imaging and to study the structure and function of proteins and other biomolecules. Finally, 5-ethynyl-3-methoxy-1,2-oxazole could be used to develop new catalysts for organic synthesis.

Synthesis Methods

5-ethynyl-3-methoxy-1,2-oxazole can be synthesized from the reaction of ethynylmagnesium bromide with 3-methoxy-1,2-oxazole. The reaction is carried out in anhydrous toluene at a temperature of 0°C. The reaction yields a mixture of 5-ethynyl-3-methoxy-1,2-oxazole and its isomer, 2-ethynyl-3-methoxy-1,2-oxazole. The two isomers can be separated by chromatography.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 5-ethynyl-3-methoxy-1,2-oxazole can be achieved through a two-step process involving the synthesis of 3-methoxy-1,2-oxazole followed by the introduction of an ethynyl group.", "Starting Materials": [ "2-methyl-2-nitropropane", "methanol", "sodium methoxide", "acetic anhydride", "sodium ethynide", "acetic acid", "sulfuric acid", "sodium bicarbonate", "magnesium sulfate", "ethyl acetate" ], "Reaction": [ "Step 1: Synthesis of 3-methoxy-1,2-oxazole", "a. Dissolve 2-methyl-2-nitropropane in methanol and add sodium methoxide.", "b. Heat the mixture under reflux for 4 hours.", "c. Cool the mixture and filter the precipitate.", "d. Dissolve the precipitate in acetic anhydride and heat under reflux for 2 hours.", "e. Cool the mixture and filter the precipitate.", "f. Dissolve the precipitate in a mixture of sulfuric acid and water and heat under reflux for 2 hours.", "g. Cool the mixture and add sodium bicarbonate to neutralize the acid.", "h. Extract the product with ethyl acetate and dry over magnesium sulfate.", "i. Evaporate the solvent to obtain 3-methoxy-1,2-oxazole.", "Step 2: Introduction of ethynyl group", "a. Dissolve 3-methoxy-1,2-oxazole in acetic acid and add sodium ethynide.", "b. Heat the mixture under reflux for 4 hours.", "c. Cool the mixture and filter the precipitate.", "d. Wash the precipitate with water and dry over magnesium sulfate.", "e. Evaporate the solvent to obtain 5-ethynyl-3-methoxy-1,2-oxazole." ] }

CAS RN

2137719-13-0

Product Name

5-ethynyl-3-methoxy-1,2-oxazole

Molecular Formula

C6H5NO2

Molecular Weight

123.1

Purity

95

Origin of Product

United States

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